molecular formula C17H23F3N4O B2873634 2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034465-87-5

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2873634
CAS No.: 2034465-87-5
M. Wt: 356.393
InChI Key: NYXCBHRCWBYOCN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide (CAS 2034465-87-5) is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C17H23F3N4O, with a molecular weight of 356.39 g/mol . The compound features a piperidine-substituted trifluoromethylpyrimidine core linked to a cyclopentylacetamide moiety . This structural design incorporates a trifluoromethyl group , a feature known in drug discovery to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins . The pyrimidine ring is a privileged scaffold in pharmaceuticals, found in a wide range of therapeutic agents, and serves as a key building block for creating structurally diverse compounds for probing biological systems . As a sophisticated chemical scaffold, this compound is a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel pharmacologically active agents . Its synthetic versatility allows for further derivatization, making it a promising candidate for building libraries in high-throughput screening campaigns. This product is intended for research and development purposes in a laboratory setting. It is strictly marked "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-7-5-13(6-8-24)23-16(25)9-12-3-1-2-4-12/h10-13H,1-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXCBHRCWBYOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine and cyclopentyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The piperidine moiety may enhance the compound’s bioavailability and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several patented and experimental molecules, particularly those targeting kinases, phospholipases, or inflammatory pathways. Below is a comparative analysis:

Compound Key Structural Features Pharmacological Target/Activity Potency (IC₅₀ or EC₅₀)
2-cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide (Target Compound) Cyclopentyl-acetamide, 6-(trifluoromethyl)pyrimidine, piperidine Undisclosed (inferred kinase or enzyme modulation) Not reported
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-4-oxo core, difluorophenyl-ethyl, biphenyl-trifluoromethyl Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor; Atherosclerosis therapy Not explicitly stated
Rilapladib (MolNova) Quinolin-4-one core, difluorobenzyl-thioether, biphenyl-trifluoromethyl Lp-PLA2 inhibitor; IC₅₀ = 0.23 nM 0.23 nM
N-(3-(trifluoromethyl)phenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide Thieno-pyrimidine, pyrazole, trifluoromethylphenyl Tropomyosin receptor kinase (Pan-Trk) inhibition Not reported
EP 4 374 877 A2 Derivatives (e.g., methyl 1-[]cyclobutane-1-carboxylate) Morpholine-ethoxy, difluorophenyl-methyl, trifluoromethylpyrimidine Kinase inhibitors (JAK, FLT3); Anti-inflammatory, anti-cancer applications Patent data withheld

Key Observations

Core Heterocycles: The target compound’s 6-(trifluoromethyl)pyrimidine moiety is a common feature in kinase inhibitors (e.g., JAK inhibitors in ), enhancing binding affinity through hydrophobic interactions . In contrast, Goxalapladib and Rilapladib utilize naphthyridine or quinoline cores for Lp-PLA2 inhibition, emphasizing electron-deficient aromatic systems for enzyme interaction .

Trifluoromethyl biphenyl substituents in Rilapladib and EP 4 374 877 derivatives enhance target selectivity via π-π stacking and hydrophobic pocket binding .

Thieno-pyrimidine acetamides () demonstrate that acetamide linkers are versatile for Trk inhibition, though substituent choice dictates specificity .

Potency and Selectivity: Rilapladib’s sub-nanomolar IC₅₀ highlights the importance of quinoline-thioether motifs for Lp-PLA2 potency . The absence of potency data for the target compound underscores the need for enzymatic assays to validate hypothesized targets.

Critical Analysis of Structural Trends

  • Piperidine vs.
  • Trifluoromethyl Positioning : The 6-position on pyrimidine (target compound) vs. 4’-position on biphenyl (Rilapladib) reflects divergent strategies for optimizing metabolic stability vs. target affinity .

Biological Activity

2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl-substituted pyrimidine ring and a piperidine moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is crucial for biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Piperidine Moiety : Contributes to receptor binding and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H23F3N4O
Molecular Weight342.36 g/mol
CAS Number2097929-17-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the piperidine structure may improve its pharmacokinetic properties.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways critical for therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research and neuropharmacology.

Case Studies and Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer cells (MCF-7 and MDA-MB-231), indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on central nervous system (CNS) targets. Preliminary data suggest it may modulate neurotransmitter release, potentially offering therapeutic benefits in conditions such as anxiety or depression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological Activity
2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)acetamideAnticancer, Neuropharmacological
2-Cyclopentyl-N-(1-(6-(trifluoromethyl)pyrazin-4-yl)piperidin-4-yl)acetamideModerate anticancer activity

The introduction of the trifluoromethyl group in the pyrimidine ring appears to enhance both binding affinity and selectivity towards target receptors compared to other derivatives lacking this modification.

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